molecular formula C8H4BrF3N2O B11846196 4-Bromo-7-(trifluoromethoxy)-1H-indazole

4-Bromo-7-(trifluoromethoxy)-1H-indazole

Cat. No.: B11846196
M. Wt: 281.03 g/mol
InChI Key: JZGIUCIYNLPFFQ-UHFFFAOYSA-N
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Description

4-Bromo-7-(trifluoromethoxy)-1H-indazole is a chemical compound with the molecular formula C8H4BrF3N2O. It is a derivative of indazole, a bicyclic compound consisting of fused benzene and pyrazole rings. The presence of bromine and trifluoromethoxy groups in its structure makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-(trifluoromethoxy)-1H-indazole typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 4-bromoaniline and trifluoromethoxybenzene.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including nitration, reduction, and cyclization.

    Final Product:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-(trifluoromethoxy)-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substituted Indazoles: Products with various functional groups replacing the bromine atom.

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with reduced functional groups, such as amines or alcohols.

Scientific Research Applications

4-Bromo-7-(trifluoromethoxy)-1H-indazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-7-(trifluoromethoxy)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    4-Bromo-7-(trifluoromethoxy)quinoline: A structurally similar compound with a quinoline ring instead of an indazole ring.

    4-Bromo-7-(trifluoromethyl)quinoline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-Bromo-5,8-difluoroquinoline: Contains additional fluorine atoms in the quinoline ring.

Uniqueness: 4-Bromo-7-(trifluoromethoxy)-1H-indazole is unique due to its specific combination of bromine and trifluoromethoxy groups on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H4BrF3N2O

Molecular Weight

281.03 g/mol

IUPAC Name

4-bromo-7-(trifluoromethoxy)-1H-indazole

InChI

InChI=1S/C8H4BrF3N2O/c9-5-1-2-6(15-8(10,11)12)7-4(5)3-13-14-7/h1-3H,(H,13,14)

InChI Key

JZGIUCIYNLPFFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NNC2=C1OC(F)(F)F)Br

Origin of Product

United States

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